molecular formula C17H14ClNOS B2739178 5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole CAS No. 551921-52-9

5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole

Cat. No.: B2739178
CAS No.: 551921-52-9
M. Wt: 315.82
InChI Key: QCOSLXPGWVIHRN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole is a synthetic organic compound characterized by its isoxazole ring, which is substituted with a 4-chlorophenyl group and a 4-methylphenylsulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Substitution Reactions: The 4-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Thioether Formation: The 4-methylphenylsulfanyl methyl group is added via a thioetherification reaction, where a thiol reacts with a suitable alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring or the aromatic rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: Both the aromatic rings and the isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrogenated Products: From reduction reactions.

    Substituted Isoxazoles: From various substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine

    Biological Probes: Used in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Utilized in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulation of signaling pathways, potentially affecting cellular processes like proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}oxazole: Similar structure but with an oxazole ring instead of an isoxazole ring.

    5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}thiazole: Contains a thiazole ring, differing in sulfur and nitrogen positioning.

Uniqueness

    Structural Features: The combination of the isoxazole ring with the specific substituents provides unique electronic and steric properties.

    Reactivity: The presence of both electron-withdrawing and electron-donating groups influences its reactivity in chemical reactions.

This detailed overview should provide a comprehensive understanding of 5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-12-2-8-16(9-3-12)21-11-15-10-17(20-19-15)13-4-6-14(18)7-5-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOSLXPGWVIHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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